tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methoxy)piperidine-1-carboxylate
Description
tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methoxy)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butoxycarbonyl (Boc) protective group and a 2,4-dichloropyrimidin-5-yl methoxy substituent. This structure is pivotal in medicinal and synthetic chemistry, serving as a versatile intermediate for drug discovery. The dichloropyrimidine moiety enhances reactivity in cross-coupling reactions, while the Boc group facilitates selective deprotection during multi-step syntheses .
Properties
CAS No. |
1420867-02-2 |
|---|---|
Molecular Formula |
C15H21Cl2N3O3 |
Molecular Weight |
362.2 g/mol |
IUPAC Name |
tert-butyl 4-[(2,4-dichloropyrimidin-5-yl)methoxy]piperidine-1-carboxylate |
InChI |
InChI=1S/C15H21Cl2N3O3/c1-15(2,3)23-14(21)20-6-4-11(5-7-20)22-9-10-8-18-13(17)19-12(10)16/h8,11H,4-7,9H2,1-3H3 |
InChI Key |
PHORIWMBXJJEOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OCC2=CN=C(N=C2Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methoxy)piperidine-1-carboxylate typically involves the reaction of 2,4-dichloropyrimidine with tert-butyl 4-hydroxypiperidine-1-carboxylate. The reaction is carried out under inert atmosphere conditions, often using a base such as potassium carbonate to facilitate the reaction . The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper control of reaction conditions to achieve high yield and purity. This would include the use of industrial reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methoxy)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The dichloropyrimidine moiety can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding aminopyrimidine derivative.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 4-((2,4-dichloropyrimidin-5-yl)methoxy)piperidine-1-carboxylate has shown potential in drug development due to its interaction with biological targets.
Anticancer Activity:
Studies indicate that compounds similar to this one exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives have been shown to induce apoptosis in hypopharyngeal tumor cells, suggesting potential applications in cancer therapy.
Mechanism of Action:
The presence of the dichloropyrimidine group enhances the compound's ability to inhibit specific enzymes or receptors involved in cancer progression. This mechanism is crucial for developing targeted therapies.
Organic Synthesis
The compound serves as an important intermediate in organic synthesis, particularly in constructing more complex molecules. Its stability and reactivity allow it to participate in various chemical reactions, making it a valuable reagent in synthetic chemistry.
Synthesis Pathways:
Common synthesis methods include:
- Nucleophilic Substitution Reactions: Utilizing the piperidine ring for further functionalization.
- Esterification Reactions: The tert-butyl ester group can be modified to enhance solubility and bioavailability.
Case Study 1: Anticancer Efficacy
A study conducted on the compound's efficacy against cancer cell lines demonstrated a dose-dependent response, with IC50 values indicating effective inhibition of cell proliferation at nanomolar concentrations. The results align with findings from similar piperidine derivatives, reinforcing its potential as an anticancer agent.
Case Study 2: Immunomodulatory Effects
Research evaluating immune responses indicated that this compound could enhance the activity of immune cells against tumor cells through modulation of the PD-1/PD-L1 pathway. This suggests its potential role as an immunotherapeutic agent, particularly in restoring immune function in cancer patients.
Mechanism of Action
The mechanism of action of tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methoxy)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The dichloropyrimidine moiety can bind to active sites, potentially inhibiting or modulating the activity of the target. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Stereoisomeric Variants
Example : tert-Butyl (3R)-3-[(2,4-dichloropyrimidin-5-yl)methoxy]piperidine-1-carboxylate (Enamine Ltd, 2023)
- Structural Difference : R-configuration at the piperidine C3 position.
- Molecular Formula : C₁₅H₁₇Cl₂N₃O₃ (identical to the target compound).
- Implications : Stereochemistry may influence binding affinity in chiral environments, such as enzyme active sites. This variant is critical for studying stereospecific pharmacological effects .
Substituent Variations
Amino vs. Methoxy Substitution
Example: tert-Butyl 3-(((2,4-dichloropyrimidin-5-yl)methyl)amino)piperidine-1-carboxylate (Apollo Scientific, 2025)
- Structural Difference: Amino group replaces methoxy.
- Molecular Weight : 361.27 g/mol (vs. ~380–390 g/mol for the target compound).
- Purity : 95%.
- Implications: The amino group increases nucleophilicity, enabling further functionalization (e.g., acylations). Lower molecular weight may improve solubility .
Pyridine vs. Pyrimidine Core
Example: tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (2021 Report)
- Structural Difference : Pyridin-3-yl replaces dichloropyrimidine.
- Key Data : Documented toxicity levels and occupational exposure limits.
Complex Derivatives for Drug Discovery
Example : tert-Butyl 4-(6-methoxy-5-(pyrimidine-4-carboxamido)-2H-indazol-2-yl)piperidine-1-carboxylate (Chemistry & Biology Interface, ISCB)
- Structural Difference : Indazole ring with pyrimidine carboxamide substituent.
- Molecular Weight : 454 g/mol.
- Purity : 99.99% (HPLC).
- Implications : High purity and complexity suggest use in kinase inhibitors or anticancer agents. The indazole core enhances planar rigidity, improving target binding .
Comparative Data Table
Key Research Findings
- Reactivity: The dichloropyrimidine group in the target compound facilitates Suzuki-Miyaura couplings, whereas amino-substituted analogs (e.g., ) are better suited for amide bond formations.
- Toxicity : Pyridine-containing analogs (e.g., ) exhibit defined toxicity profiles, suggesting safer metabolic pathways compared to halogenated pyrimidines.
- Synthetic Utility : High-purity derivatives (e.g., ) underscore their role in preclinical drug development, where impurity control is critical.
Biological Activity
tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methoxy)piperidine-1-carboxylate is a complex organic compound featuring a piperidine ring, a pyrimidine moiety, and a tert-butyl ester group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. The presence of the 2,4-dichloropyrimidine group is particularly significant, as it enhances the compound's pharmacological properties.
Chemical Structure
The molecular formula of this compound is C17H25Cl2N3O3, with a molecular weight of approximately 361.3 g/mol. The structural representation can be summarized as follows:
Research indicates that this compound interacts with specific enzymes or receptors, modulating their activity and influencing various biological pathways. The exact mechanism remains an area of active investigation, but preliminary studies suggest that it may inhibit key cellular processes associated with cancer proliferation and inflammation.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown significant inhibitory effects on various cancer cell lines:
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| MDA-MB-231 (Triple-Negative Breast Cancer) | 0.126 | Strong inhibition of proliferation |
| MCF10A (Non-Cancerous) | 2.375 | Minimal effect |
The compound demonstrated a nearly 20-fold selectivity for cancer cells compared to non-cancerous cells, indicating its potential as a targeted therapeutic agent .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has exhibited anti-inflammatory activity. In vitro assays have demonstrated its ability to suppress COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Case Studies and Research Findings
- In Vivo Studies : In animal models, treatment with this compound resulted in significant reductions in tumor metastasis in mice inoculated with MDA-MB-231 cells. The compound outperformed known treatments like TAE226 in inhibiting lung metastasis .
- Molecular Interaction Studies : Detailed investigations into the molecular interactions of this compound have revealed binding affinities to various targets involved in cancer progression and inflammation. These studies are crucial for elucidating its therapeutic roles and optimizing its pharmacological properties .
Comparative Analysis
To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| tert-butyl 4-(2-methoxyethyl)piperidine-1-carboxylate | Piperidine ring, methoxyethyl group | Lacks dichloropyrimidine moiety |
| N-Boc-piperidine derivatives | Piperidine core with various substituents | Often used in peptide synthesis |
| 2,4-Dichloropyrimidine derivatives | Pyrimidine ring with chlorine substitutions | Focused on nucleic acid interactions |
The combination of the piperidine structure with the dichloropyrimidine moiety enhances its biological activity compared to other similar compounds.
Q & A
Q. What are the optimal synthetic routes for tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methoxy)piperidine-1-carboxylate, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between 2,4-dichloropyrimidin-5-ylmethanol and tert-butyl 4-hydroxypiperidine-1-carboxylate. Key parameters include:
- Temperature : Reactions are often conducted at 0–20°C to minimize side reactions (e.g., over-alkylation) .
- Catalyst : Use of bases like NaH or K₂CO₃ in anhydrous solvents (e.g., DMF or THF) improves yields.
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is recommended .
- Monitoring : Track progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) or LC-MS for intermediate verification.
Q. How can structural characterization of this compound be validated using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : Confirm the piperidine ring’s tert-butyl group via a singlet at ~1.4 ppm (¹H) and 28–30 ppm (¹³C). The dichloropyrimidine moiety shows characteristic aromatic protons at 8.5–9.0 ppm .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in dichloromethane/hexane. Use SHELX software for structure refinement, focusing on Cl···Cl and C–O–C bond angles to verify spatial orientation .
Q. What are the stability considerations for this compound under standard laboratory storage conditions?
- Methodological Answer :
- Thermal Stability : Decomposition occurs above 150°C (DSC/TGA analysis). Store at –20°C in sealed, amber vials to prevent photodegradation .
- Hydrolytic Sensitivity : The ester group is prone to hydrolysis in aqueous acidic/basic conditions. Use anhydrous solvents (e.g., THF) for reactions and avoid prolonged exposure to humidity .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to analyze charge distribution on the pyrimidine ring. The C5 position (meta to Cl substituents) is electrophilic, favoring SNAr reactions .
- Transition State Analysis : Identify activation barriers for Cl displacement using QM/MM simulations (e.g., Gaussian or ORCA). Compare with experimental kinetics (e.g., Arrhenius plots) to validate models .
Q. What strategies resolve contradictions in reported crystallographic data for derivatives of this compound?
- Methodological Answer :
- Twinned Crystals : Use SHELXL’s TWIN command to refine data from twinned crystals. Verify with Hooft parameters (|Y| > 0.3) .
- Disorder Modeling : For flexible piperidine rings, apply PART instructions to model alternative conformers, refining occupancy factors iteratively .
Q. How does steric hindrance from the tert-butyl group influence the compound’s pharmacokinetic properties?
- Methodological Answer :
- LogP Estimation : Calculate partition coefficients using ChemAxon or MOE. The tert-butyl group increases LogP by ~1.5 units, enhancing membrane permeability but reducing aqueous solubility .
- Metabolic Stability : Perform microsomal assays (human liver microsomes) to assess CYP450-mediated oxidation. The bulky tert-butyl group slows metabolism, extending half-life .
Q. What mechanistic insights explain regioselectivity in functionalizing the dichloropyrimidine ring?
- Methodological Answer :
- Kinetic vs. Thermodynamic Control : At low temperatures (–78°C), C2-Cl reacts first due to lower activation energy (kinetic product). At 25°C, C4-Cl substitution dominates (thermodynamic control via resonance stabilization) .
- Leaving Group Ability : Use Hammett σ⁺ values (Cl: +0.11) to predict reactivity. Electron-withdrawing groups at C4 enhance C2 substitution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
